2-(1-Benzylpiperidin-2-yl)ethanol

Descripción

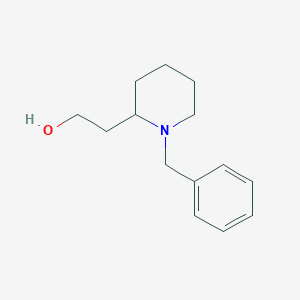

2-(1-Benzylpiperidin-2-yl)ethanol is a piperidine derivative featuring a benzyl group at the nitrogen atom and an ethanol substituent at the 2-position of the piperidine ring. Its molecular formula is C₁₄H₂₁NO (calculated molecular weight: ~219.33 g/mol).

Propiedades

Número CAS |

119204-13-6 |

|---|---|

Fórmula molecular |

C14H21NO |

Peso molecular |

219.32 g/mol |

Nombre IUPAC |

2-(1-benzylpiperidin-2-yl)ethanol |

InChI |

InChI=1S/C14H21NO/c16-11-9-14-8-4-5-10-15(14)12-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2 |

Clave InChI |

XVVWCBYOAWWICR-UHFFFAOYSA-N |

SMILES |

C1CCN(C(C1)CCO)CC2=CC=CC=C2 |

SMILES canónico |

C1CCN(C(C1)CCO)CC2=CC=CC=C2 |

Sinónimos |

1-BENZYL-2-(2-HYDROXYETHYL) PIPERIDINE |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below compares 2-(1-Benzylpiperidin-2-yl)ethanol with key analogs, highlighting differences in substituents, molecular weight, and functional groups:

Key Differences and Implications

Piperidine-2-ethanol (CAS 1484-84-0): Lacks the benzyl group, reducing aromatic interactions and lipophilicity. Simpler structure may result in faster metabolic clearance compared to the benzylated target compound .

Higher molecular weight (234.34 vs. 219.33) may affect pharmacokinetics.

Ethyl 2-(1-benzylpiperidin-2-yl)acetate :

- Ester group increases lipophilicity (XLogP3 ~2.8 vs. ~1.5 estimated for the target compound), favoring passive diffusion across membranes .

- Ester hydrolysis in vivo could generate the corresponding acid, altering bioactivity.

(R)-2-[N(1)-benzylpiperidin-2-yl]ethanal: Aldehyde group enables Schiff base formation, a reactivity absent in the ethanol derivative. This could be exploited in prodrug design .

Physicochemical Properties

- Lipophilicity: The benzyl group increases logP compared to non-benzylated analogs (e.g., Piperidine-2-ethanol). Ethyl ester derivatives () show even higher logP values, suggesting tunability for drug design .

- Hydrogen Bonding: The ethanol group provides a hydrogen-bond donor/acceptor, critical for interactions with biological targets. Aminoethanol derivatives () offer additional hydrogen-bonding capacity .

Q & A

Q. What biological assays are used to evaluate its activity?

- Methodology : Enzymatic assays like NQO1 (NAD(P)H quinone oxidoreductase 1) induction studies. Replicate experiments (e.g., 8 replicates with ≤5% standard deviation ) and positive controls (e.g., sulforaphane ) ensure reliability. In vivo models (e.g., ethanol sensitization in mice ) assess neurobehavioral effects.

Q. What key physicochemical properties are reported?

- Data :

- Vaporization enthalpy : Calculated using the "centerpiece" approach (similar to 2-(benzyl-amino)-ethanol: ~65 kJ/mol ).

- Solubility : ~30 mg/ml in DMSO or dimethylformamide .

Advanced Research Questions

Q. How can synthesis yield be optimized using experimental design?

- Methodology : Apply Response Surface Methodology (RSM) with ethanol as the solvent. Factors like temperature, reaction time, and catalyst concentration are varied in a Box-Behnken design. Predicted vs. experimental yields are analyzed to identify optimal conditions .

Q. How to resolve contradictions in reported biological activity data?

- Methodology : Conduct meta-analyses comparing assay conditions (e.g., cell lines, concentrations). For example, discrepancies in NQO1 induction (CD values) may arise from differences in cell permeability or metabolic stability. Cross-validate using orthogonal assays (e.g., qRT-PCR for gene expression ).

Q. What frameworks predict thermodynamic properties accurately?

- Methodology : Use ab initio calculations combined with experimental vaporization enthalpy data. The "centerpiece" approach, validated for structurally related ethanolamines , integrates group contribution methods and quantum mechanical simulations.

Q. How to address structural discrepancies between crystallographic and computational models?

- Methodology : Refine X-ray data with SHELXL and compare with DFT-optimized geometries. For example, deviations in dihedral angles (e.g., C21—C20—C25—C24 = 0.3° vs. computational predictions ) highlight steric or electronic effects requiring further investigation.

Data Contradiction Analysis

- Example : If crystallographic data conflicts with NMR-derived conformations, employ dynamic NMR or variable-temperature studies to probe flexibility. Molecular dynamics simulations can reconcile static vs. dynamic structural models.

Avoided Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.